molecular formula C22H24ClN3O B1678836 (R)-Azelastine CAS No. 143228-84-6

(R)-Azelastine

Cat. No.: B1678836
CAS No.: 143228-84-6
M. Wt: 381.9 g/mol
InChI Key: MBUVEWMHONZEQD-GOSISDBHSA-N
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Description

®-Azelastine is a chiral antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis. It is the enantiomer of azelastine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its potent antihistaminic and anti-inflammatory properties, making it effective in alleviating symptoms associated with allergies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Azelastine involves several steps, starting from the appropriate chiral precursors. One common method includes the resolution of racemic azelastine using chiral acids or bases to separate the enantiomers. Another approach involves asymmetric synthesis, where chiral catalysts or reagents are used to selectively produce the ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-Azelastine often employs large-scale resolution techniques or asymmetric synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. High-performance liquid chromatography (HPLC) is frequently used to ensure the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Azelastine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of azelastine N-oxide.

    Reduction: Reduction reactions can convert azelastine N-oxide back to azelastine.

    Substitution: Nucleophilic substitution reactions can modify the azelastine molecule by replacing specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.

Major Products:

    Oxidation: Azelastine N-oxide.

    Reduction: Azelastine.

    Substitution: Various substituted azelastine derivatives.

Scientific Research Applications

Antiallergic Applications

Mechanism of Action
(R)-Azelastine acts primarily as an H1 receptor antagonist, providing rapid relief from allergic symptoms. It also stabilizes mast cells, preventing the release of inflammatory mediators such as histamine, leukotrienes, and cytokines like interleukin-6 and tumor necrosis factor-alpha. This dual action allows it to address both immediate and late-phase allergic reactions effectively .

Clinical Efficacy
Clinical studies have demonstrated this compound's effectiveness in treating allergic rhinitis and conjunctivitis:

  • Allergic Rhinitis : A study involving 4364 patients showed significant improvement in total nasal symptom scores with this compound nasal spray compared to placebo. Patients reported enhanced quality of life, with 85% experiencing improvements in sleep and daytime activities affected by rhinitis symptoms .
  • Allergic Conjunctivitis : In a randomized trial, patients treated with this compound exhibited significant reductions in conjunctival redness and itching compared to placebo, with sustained improvement over 42 days .

Respiratory Applications

Asthma and Other Respiratory Conditions
this compound has shown promise in managing asthma symptoms due to its anti-inflammatory properties:

  • In guinea pig models, it inhibited both histamine-dependent and independent bronchoconstriction, suggesting potential benefits in asthma management .
  • Its ability to reduce inflammatory cell infiltration and mediators supports its role in treating respiratory conditions characterized by inflammation.

Viral Infections

Potential Anti-SARS-CoV-2 Activity
Recent studies have identified this compound as a candidate for repurposing against SARS-CoV-2:

  • An in vitro study demonstrated that this compound significantly inhibited viral replication in reconstituted human nasal tissue, achieving over 99% reduction in viral particles after treatment . This suggests its potential as a therapeutic option for COVID-19, particularly in nasal formulations that target viral colonization.

Comparative Efficacy in Clinical Trials

Study FocusPopulation SizeTreatment DurationKey Findings
Allergic Rhinitis43642 weeksSignificant improvement in symptom scores; 85% reported enhanced daily activities
Allergic Conjunctivitis3242 daysRapid improvement in redness and itching scores; high tolerability
SARS-CoV-2 InfectionIn vitro3 days>99% inhibition of viral replication; effective in nasal spray formulation

Safety and Tolerability

This compound is generally well-tolerated. Common side effects include taste perversion and mild stinging upon administration. However, tolerability rates are high, with studies reporting up to 97% patient satisfaction regarding symptom relief versus side effects .

Mechanism of Action

®-Azelastine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation. Additionally, ®-Azelastine has anti-inflammatory properties, which further contribute to its effectiveness in treating allergic conditions.

Comparison with Similar Compounds

    Cetirizine: Another antihistamine used for allergy relief, but with a different chemical structure.

    Loratadine: A non-sedating antihistamine with a longer duration of action.

    Fexofenadine: Known for its minimal sedative effects and high safety profile.

Uniqueness of ®-Azelastine: ®-Azelastine stands out due to its dual action as both an antihistamine and an anti-inflammatory agent. Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects compared to its racemic counterpart.

Biological Activity

(R)-Azelastine is a potent antihistamine primarily used in the treatment of allergic rhinitis and conjunctivitis. Its biological activity extends beyond simple H1-receptor antagonism, exhibiting multifaceted effects that include anti-inflammatory and cytotoxic properties. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case findings.

This compound functions primarily as an H1-receptor antagonist, but it also stabilizes mast cells, inhibiting the release of inflammatory mediators such as interleukin-6, histamine, and tumor necrosis factor-alpha (TNF-α) from mast cells. Additionally, it reduces leukotriene production and inhibits phospholipase A2 activity, which contributes to its anti-inflammatory effects .

Key Mechanisms:

  • H1-Receptor Antagonism : Blocks histamine-induced symptoms.
  • Mast Cell Stabilization : Prevents degranulation and release of inflammatory mediators.
  • Inhibition of Cytokines : Reduces levels of IL-1β, IL-4, IL-6, and IL-8.
  • Leukotriene Inhibition : Decreases leukotriene synthesis involved in allergic reactions.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antiproliferative Effects : Studies on HeLa cells indicate that this compound induces apoptosis through caspase activation and DNA damage, leading to cell cycle arrest in the S phase .
  • Cytotoxicity : It exhibits cytotoxic effects on cancer cell lines by generating reactive oxygen species (ROS) and inducing endoplasmic reticulum stress .
  • Autophagy Induction : Increases levels of LC3 protein, promoting autophagic processes in cells .
  • Anti-Allergic Properties : Demonstrates rapid onset of action in allergic rhinitis treatment, outperforming conventional therapies in symptom relief .

Case Studies

Several clinical studies have evaluated the efficacy of this compound in treating allergic rhinitis:

  • Study 1 : Patients receiving this compound nasal spray reported significant improvements in total nasal symptom scores compared to placebo (p < 0.01) over a two-week period .
  • Study 2 : A combination therapy of azelastine with fluticasone propionate showed superior symptom relief compared to monotherapy, with patients experiencing rapid onset of action within 5 minutes .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntiproliferativeInduces apoptosis in HeLa cells via caspase activation
CytotoxicityGenerates ROS and induces ER stress
AutophagyEnhances autophagic processes by increasing LC3 protein levels
Anti-AllergicRapid symptom relief in allergic rhinitis; superior to conventional therapies

Table 2: Clinical Efficacy of this compound

StudyTreatmentOutcomeSignificance
Study 1Azelastine Nasal SpraySignificant improvement in TNSSp < 0.01
Study 2Azelastine + FluticasoneSuperior relief vs monotherapyp < 0.001

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUVEWMHONZEQD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143228-84-6
Record name Azelastine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143228846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELASTINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434T9969GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A premix is prepared of 440 g of azelastine-HCl, 360 mg of micro crystalline cellulose and 200 g of talcum. This premix together with 6000 g of lactose monohydrate, 2870 g of microcrystalline cellulose and 100 g of highly disperse silicon dioxide are passed through a sieve and homogenized in a sutable mixer. 30 g of magnesium stearate are sieved into the mixture so obtained and the resulting mixture is homogenized one more time. The mass so obtained is pressed into tablets weighing 100 mg having a diameter of 6 mm and a radius of curvature of 5.5 mm.
Quantity
440 g
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
360 mg
Type
reactant
Reaction Step One
Name
lactose monohydrate
Quantity
6000 g
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
2870 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.